molecular formula C13H19NO B12977274 (Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine

(Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine

Cat. No.: B12977274
M. Wt: 205.30 g/mol
InChI Key: NTRPNEVWCGUGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine is a secondary amine featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group. The compound is synthesized via amination reactions, as evidenced by its use in coupling with pyrrolopyrimidine derivatives in aqueous media, achieving yields up to 74% .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(4-methylphenyl)-(oxan-4-yl)methanamine

InChI

InChI=1S/C13H19NO/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12/h2-5,12-13H,6-9,14H2,1H3

InChI Key

NTRPNEVWCGUGGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCOCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine typically involves the reaction of tetrahydropyran derivatives with p-tolylmethanamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst in ethanol.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features
  • p-Tolyl Group : Critical for bioactivity. Replacement with bulkier substituents (e.g., 4-chloro, 4-bromo) or electronic modifiers (e.g., 4-methoxy) reduces TNF-α inhibitory activity, as observed in pyrazole-based inhibitors .
  • Tetrahydro-2H-pyran Moiety : Enhances solubility and metabolic stability compared to purely aromatic systems.

Key Observations :

  • Higher yields (74%) for the target compound compared to naphthyl analogs (44–62%) suggest superior reactivity of the tetrahydro-2H-pyran scaffold in amination reactions .
  • Lower yields for pyridinyl derivatives (9%) highlight steric or electronic challenges in coupling reactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP (Predicted)
(Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine C₁₃H₁₉NO 205.30 2.1
(4-Phenyltetrahydro-2H-pyran-4-yl)methylamine C₁₂H₁₇NO 191.27 1.8
[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]methanamine C₁₃H₁₉NO₂ 221.30 1.5

Key Observations :

  • The p-tolyl group increases lipophilicity (LogP = 2.1) compared to phenyl (LogP = 1.8) or methoxyphenyl (LogP = 1.5) analogs, influencing membrane permeability .

Industrial and Patent Relevance

  • Patent Applications : The tetrahydro-2H-pyran-4-yl group is featured in European Patent SPECIFICATION compounds (e.g., Example 129) targeting kinase inhibition, with molecular weights ~433 Da .
  • Commercial Availability : Derivatives like (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine (CAS 1248404-56-9) are marketed for custom synthesis, underscoring industrial demand .

Biological Activity

(Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine is an organic compound notable for its unique structural features, including a tetrahydropyran ring and a p-tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C_{13}H_{17}N O
  • Molecular Weight : Approximately 205.30 g/mol
  • Structure : The compound consists of a saturated six-membered ring (tetrahydropyran) linked to a methanamine moiety and a p-tolyl group.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Binding Interactions : The compound can bind to active or allosteric sites on target proteins, influencing their function. This binding can modulate enzyme activity or receptor functions, leading to significant biological effects depending on the concentration and biological context.
  • Enzyme Modulation : It has been suggested that this compound may modulate specific enzymes or receptors, which could alter various biological pathways. Such modulation is crucial for understanding its pharmacological profile and therapeutic potential.

Interaction Studies

Interaction studies have shown that this compound engages with several biological targets. These interactions are essential for elucidating its pharmacological applications:

Target Effect Reference
EnzymesModulation of activity
ReceptorsAlteration of signaling pathways
BiomoleculesPotential therapeutic applications

Case Studies

  • Pharmacological Properties : In a study focused on the pharmacological properties of similar compounds, this compound was investigated as a biochemical probe due to its structural features, which allow it to interact with various biological systems.
  • Therapeutic Applications : The compound has been explored for its potential applications in drug development, particularly in areas where modulation of enzyme activity is critical . Its unique structure makes it a candidate for further studies aimed at developing new therapeutic agents.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tetrahydropyran derivatives with p-tolylmethanamine. Common synthetic routes include:

  • Reductive Amination : Using tetrahydropyran derivatives followed by treatment with amines.
  • Substitution Reactions : Formation of substituted derivatives through various chemical reactions.

This compound finds applications across multiple fields:

  • Medicinal Chemistry : As an intermediate or active ingredient in drug development.
  • Biochemical Research : Investigated for its potential as a biochemical probe.
  • Industrial Applications : Utilized in the synthesis of specialty chemicals and materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.